molecular formula C32H26N8O2S B1139335 PI3Kgamma inhibitor 1 CAS No. 1172118-03-4

PI3Kgamma inhibitor 1

Cat. No.: B1139335
CAS No.: 1172118-03-4
M. Wt: 586.67
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

PI3Kgamma inhibitor 1 specifically inhibits PI3Kgamma at low micromolar concentrations without affecting other isoforms of PI3K . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .

Cellular Effects

In the cellular context, this compound potently inhibits the PI3K/Akt/mTOR signaling pathway in a time- and concentration-dependent manner, which leads to the apoptosis of cancer cells . This shows that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The specific binding mode of this compound with PI3Kgamma was illustrated by molecular docking, and the selective inhibition mechanism of PI3Kgamma by this compound was revealed by molecular dynamics simulation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Dosage Effects in Animal Models

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .

Transport and Distribution

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Subcellular Localization

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Biological Activity

Phosphoinositide 3-kinase gamma (PI3Kγ) is a member of the class IB PI3K family and plays a crucial role in various cellular processes, including immune responses and tumor progression. The inhibition of PI3Kγ has emerged as a promising therapeutic strategy, particularly in oncology, due to its ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity. This article focuses on the biological activity of PI3Kgamma inhibitor 1, exploring its mechanisms of action, effects on immune modulation, and clinical implications.

PI3Kγ is primarily involved in signaling pathways that regulate immune cell function. Inhibition of PI3Kγ leads to reprogramming of myeloid cells from an immunosuppressive to a pro-inflammatory phenotype. This shift enhances T cell activation and promotes anti-tumor responses.

Key Findings:

  • Immune Modulation : Inhibition of PI3Kγ increases the expression of MHCII and pro-inflammatory cytokines (e.g., IL-12) while decreasing immunosuppressive molecules like IL-10 and arginase .
  • TME Alteration : PI3Kγ inhibition reshapes the TME by reducing the presence of suppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), thereby enhancing CD8+ T cell responses .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of PI3Kγ inhibitors in various cancer models. The following table summarizes key studies highlighting the biological activity of this compound.

StudyModelTreatmentKey Findings
Kaneda et al. (2016)Mouse tumor modelsPI3Kγ inhibitor + PD1 blockadeEnhanced T cell cytotoxicity and reduced tumor growth
Eganelisib Phase 1 TrialAdvanced solid tumorsEganelisib + NivolumabManageable safety profile; significant immune activation observed
JN-PK1 StudyHematologic malignanciesJN-PK1 treatmentInduced apoptosis in cancer cells; selective inhibition of PI3Kγ
Systematic ReviewVarious tumorsPI3Kγ inhibitionIncreased overall survival with combination therapies; enhanced immune cell infiltration

Clinical Implications

The clinical potential of PI3Kγ inhibitors has been explored in several trials. Eganelisib (IPI-549), a first-in-class PI3Kγ inhibitor, has shown promising results when combined with immune checkpoint inhibitors like nivolumab, leading to improved patient outcomes in advanced solid tumors .

Case Study: Eganelisib

A recent phase 1/1b trial evaluated the safety and efficacy of eganelisib as monotherapy and in combination with nivolumab. The study reported:

  • Pharmacokinetics : Achieved target drug levels with manageable side effects.
  • Efficacy : Notable tumor response rates, particularly in patients with previously treated malignancies.
  • Immune Activation : Increased levels of activated T cells were observed post-treatment, indicating successful immune reprogramming .

Properties

IUPAC Name

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBJJRBPXOONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657497
Record name N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172118-03-4
Record name N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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